molecular formula C13H12ClNO B4447576 (4-Amino-2-chlorophenyl)-phenylmethanol

(4-Amino-2-chlorophenyl)-phenylmethanol

Cat. No.: B4447576
M. Wt: 233.69 g/mol
InChI Key: MGWVIPSZDAMLDT-UHFFFAOYSA-N
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Description

(4-Amino-2-chlorophenyl)-phenylmethanol is a benzhydrol derivative that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Compounds with this core structure, such as the closely related (2-Amino-4-chlorophenyl)(phenyl)methanol and other benzhydrols , are frequently employed in the development of active molecules. Its molecular structure incorporates both an amino group and a chlorophenyl ring, making it a valuable scaffold for constructing more complex chemical entities. Researchers utilize this compound in the synthesis of potential pharmacologically active molecules, where the benzhydrol moiety can be a key structural feature. The presence of multiple functional groups allows for diverse chemical modifications, enabling its use in creating compound libraries for screening in drug discovery programs. It is also relevant in materials science for the preparation of specialized polymers or as a precursor for ligands in catalytic systems. As with similar research compounds such as (2-Amino-5-chlorophenyl)methanol, proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability . This compound is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-2-chlorophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWVIPSZDAMLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 2 Chlorophenyl Phenylmethanol

Conventional Synthetic Approaches

The preparation of (4-Amino-2-chlorophenyl)-phenylmethanol is achievable through established synthetic transformations. The two principal methods explored in chemical literature and relevant to this compound are the condensation of appropriately substituted precursors and the reduction of the corresponding ketone analogue.

Condensation Reactions Utilizing Substituted Benzaldehydes and Phenylmethanol Precursors

A theoretical approach to the synthesis of this compound involves the direct condensation of a substituted benzaldehyde (B42025), specifically 4-amino-2-chlorobenzaldehyde (B1273502), with a suitable phenyl-donating reagent. This method, conceptually a Friedel-Crafts type alkylation, presents challenges due to the presence of the deactivating amino group on the benzaldehyde ring.

The condensation of an aldehyde with an aromatic ring to form a diarylmethanol is typically catalyzed by a Lewis acid. wikipedia.org Common Lewis acids employed for such transformations include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). researchgate.netnih.gov These catalysts function by activating the aldehyde carbonyl group, rendering it more electrophilic and susceptible to attack by the nucleophilic aromatic ring. wikipedia.org

In the context of synthesizing this compound, the reaction would involve the activation of 4-amino-2-chlorobenzaldehyde by a Lewis acid, followed by the electrophilic attack on a phenyl precursor, such as benzene (B151609). However, the amino group on the benzaldehyde can complex with the Lewis acid, deactivating it and hindering the desired reaction. chemrxiv.org To circumvent this, protection of the amino group, for instance, by acylation, may be necessary prior to the condensation step. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene, at temperatures ranging from 0 °C to room temperature. nih.gov Superacid catalysts have also been shown to promote the condensation of benzaldehyde with benzene to form triphenylmethane, suggesting their potential applicability in related diarylmethane syntheses. ucalgary.ca

Table 1: Potential Catalyst Systems for Condensation Reactions

CatalystTypical Reaction ConditionsKey Considerations
Aluminum Chloride (AlCl₃)Inert solvent (e.g., CS₂, nitrobenzene), often used in stoichiometric amounts. chemrxiv.orgStrong Lewis acid; can lead to side reactions and requires protection of the amino group.
Zinc Chloride (ZnCl₂)Milder Lewis acid, can be used in catalytic amounts. nih.govMay require higher temperatures or longer reaction times compared to AlCl₃.
Boron Trifluoride (BF₃)Often used as its etherate complex (BF₃·OEt₂), offers good catalytic activity. researchgate.netSensitive to moisture, requires anhydrous conditions.
Solid Acid CatalystsZeolites, sulfated zirconia; offer easier separation and potential for recycling. researchgate.netMay exhibit different selectivity compared to homogeneous catalysts.

This table presents potential catalyst systems based on analogous Friedel-Crafts reactions; specific application to the target synthesis would require experimental validation.

Optimizing the yield and purity in the synthesis of this compound via condensation requires careful control over several parameters. The choice of catalyst and solvent is paramount, with milder Lewis acids or solid acid catalysts potentially offering better selectivity and minimizing side reactions. researchgate.netnih.gov Protecting the amino group of 4-amino-2-chlorobenzaldehyde is a critical strategy to prevent catalyst deactivation and undesired side reactions. chemrxiv.org

Reaction temperature and time are also crucial variables. Lower temperatures can enhance selectivity and reduce the formation of polymeric byproducts, a common issue in Friedel-Crafts reactions. The stoichiometry of the reactants, particularly the ratio of the benzaldehyde to the phenyl precursor and the catalyst loading, must be carefully adjusted to maximize the formation of the desired diarylmethanol. Post-reaction workup, including quenching of the catalyst and purification by chromatography or recrystallization, is essential to isolate the pure product. The use of response surface methodology has been applied to optimize Friedel-Crafts acylation reactions, a technique that could be adapted to the synthesis of diarylmethanols to systematically evaluate the interplay of different reaction variables. nih.govacs.org

Reduction of Ketone Analogs to the Corresponding Alcohol

A more common and generally more efficient route to this compound involves the reduction of its ketone analog, (4-Amino-2-chlorophenyl)(phenyl)methanone. This two-step approach first involves the synthesis of the ketone, followed by its reduction to the desired secondary alcohol.

The reduction of the carbonyl group in (4-Amino-2-chlorophenyl)(phenyl)methanone to a hydroxyl group can be readily achieved using stoichiometric metal hydride reducing agents. The most common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). mdpi.comrsc.org

Sodium borohydride is a milder and more selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol (B145695). mdpi.comvu.nl It effectively reduces aldehydes and ketones while being generally unreactive towards other functional groups such as esters and amides. nih.gov A typical procedure involves dissolving the ketone in a suitable alcohol and adding NaBH₄ portion-wise at a controlled temperature, often in an ice bath to manage any exothermicity. wikipedia.org

Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orgmasterorganicchemistry.com It will reduce a wider range of functional groups, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones. masterorganicchemistry.com Due to its high reactivity with water and other protic sources, reactions with LiAlH₄ require stringent anhydrous conditions. byjus.com

Table 2: Stoichiometric Reduction of Substituted Benzophenones

Ketone SubstrateReducing AgentSolventTemperature (°C)Yield (%)Reference
BenzophenoneSodium BorohydrideMethanolIce bath>95 (crude) acs.org
4-ChlorobenzophenoneSodium BorohydrideIsopropanol (B130326)RefluxNot specified acs.org
4-Chlorophenyl-2-pyridyl methanonePotassium BorohydrideMethanol< 4097 google.com
Substituted BenzophenonesLithium tri-t-butoxyaluminium (B12060173) hydrideNot specifiedNot specifiedNot specified researchgate.net

This table presents data from the reduction of structurally related ketones, illustrating typical reagents and conditions applicable to the synthesis of this compound.

Catalytic hydrogenation offers an alternative, often greener, method for the reduction of the carbonyl group in (4-Amino-2-chlorophenyl)(phenyl)methanone. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. sigmaaldrich.com

Commonly used heterogeneous catalysts for ketone reduction include palladium on carbon (Pd/C) and Raney Nickel. researchgate.netmdpi.com Pd/C is a versatile catalyst that can be used under various pressures of hydrogen and in a range of solvents, including alcohols like ethanol and methanol. researchgate.net The reaction conditions, such as temperature, pressure, and catalyst loading, can be adjusted to optimize the reaction rate and selectivity. For instance, the hydrogenation of p-chlorobenzophenone to p-chlorobenzhydrol has been studied using a 5% Pd/C catalyst. researchgate.net

Raney Nickel is a highly active, fine-grained nickel catalyst that is particularly effective for low-pressure hydrogenations. acs.orgorgsyn.org It is typically used as a slurry in a suitable solvent. google.com The activity of Raney Nickel can sometimes lead to the reduction of other functional groups, so careful control of reaction conditions is necessary to achieve selective reduction of the ketone. mdpi.com

Table 3: Catalytic Hydrogenation of Substituted Ketones

SubstrateCatalystSolventTemperature (°C)PressureYield (%)Reference
Benzophenone5 wt% Pd/NoritMethanol4010 bar H₂96.3 (conversion) youtube.com
p-Chlorobenzophenone5% Pd/C2-Propanol30-40800-2200 kPa H₂Not specified researchgate.net
AcetoneRaney Nickel/CNot specified120Not specified99.9 (conversion) mdpi.com
DinitrotolueneRaney NickelNot specifiedNot specifiedNot specifiedNot specified acs.org

This table provides examples of catalytic hydrogenation of related ketones, demonstrating the types of catalysts and conditions that could be employed for the reduction of (4-Amino-2-chlorophenyl)(phenyl)methanone.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) represents a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. youtube.com For the synthesis of this compound, FGI can be envisioned through several strategic disconnections, primarily involving the formation of the amino group and the introduction of the chloro substituent at their respective positions on the phenyl ring.

Introduction of Amino Groups onto Pre-formed Phenylmethanol Scaffolds

The introduction of an amino group onto a pre-existing phenylmethanol framework can be achieved through the reduction of a nitro group, a common and reliable transformation in organic synthesis. This two-step approach would involve the nitration of a suitable precursor followed by reduction.

A plausible synthetic route commences with the nitration of (2-chlorophenyl)(phenyl)methanone. The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. google.com The reaction of (2-chlorophenyl)(phenyl)methanone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, would be expected to yield (2-chloro-4-nitrophenyl)(phenyl)methanone (B5766621). The directing effects of the existing chloro and benzoyl substituents would influence the position of the incoming nitro group.

Following the successful nitration, the subsequent reduction of the nitro group to an amine is a well-established procedure. A variety of reducing agents can be employed for this purpose. For instance, the reduction of nitroaromatics can be achieved using metals in acidic media, such as tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl). youtube.com Catalytic hydrogenation is another powerful method, utilizing hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org This would convert (2-chloro-4-nitrophenyl)(phenyl)methanone into (4-amino-2-chlorophenyl)(phenyl)methanone.

The final step in this sequence is the reduction of the ketone functionality to the desired secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. studylib.net It is particularly suitable in this case as it would not affect the chloro or amino groups. The treatment of (4-amino-2-chlorophenyl)(phenyl)methanone with NaBH₄ in a suitable alcoholic solvent, such as methanol or ethanol, would yield the target molecule, this compound.

Alternatively, a one-pot reductive amination of a carbonyl compound with a nitro compound can be achieved using specific catalytic systems, such as an iridium catalyst, which can simultaneously reduce the nitro group and facilitate the reductive amination. rsc.org

Table 1: Reagents for Functional Group Interconversion

Transformation Reagent(s) Precursor Product
Nitration HNO₃, H₂SO₄ (2-Chlorophenyl)(phenyl)methanone (2-Chloro-4-nitrophenyl)(phenyl)methanone
Nitro Reduction Sn/HCl or Pd/C, H₂ (2-Chloro-4-nitrophenyl)(phenyl)methanone (4-Amino-2-chlorophenyl)(phenyl)methanone
Halogenation of Precursor Phenylmethanol Derivatives

The direct halogenation of a precursor phenylmethanol derivative presents a more challenging synthetic route. mt.com The starting material for this approach would likely be (4-aminophenyl)-phenylmethanol. The challenge lies in the selective introduction of a single chlorine atom at the ortho position to the amino group. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is already substituted by the phenylmethanol moiety, the ortho positions are highly activated.

Direct chlorination of (4-aminophenyl)-phenylmethanol with reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) would likely lead to a mixture of mono- and di-chlorinated products, as well as potential oxidation of the amino group. mdpi.com Achieving high regioselectivity for the desired 2-chloro isomer would be difficult without the use of a directing group strategy or a highly selective halogenating agent. nih.gov

Recent advances in C-H functionalization have led to the development of more selective halogenation methods. nih.gov For instance, certain catalytic systems involving copper have shown promise in directing halogenation to specific positions. dntb.gov.ua However, the application of these methods to a substrate as complex as (4-aminophenyl)-phenylmethanol would require careful optimization to avoid side reactions and achieve the desired regioselectivity.

Advanced and Stereoselective Synthetic Strategies

The synthesis of this compound results in a chiral center at the carbinol carbon. For applications where a single enantiomer is required, stereoselective synthetic methods are essential.

Biocatalytic and Enzymatic Approaches for Chiral Phenylmethanol Synthesis (General Principles)

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. nih.gov The enantioselective reduction of a prochiral ketone, in this case, (4-amino-2-chlorophenyl)(phenyl)methanone, is a prime application for biocatalytic methods. mt.com

The use of ketoreductases (KREDs), a class of oxidoreductase enzymes, is a well-established strategy for the asymmetric reduction of ketones to chiral alcohols. acs.org These enzymes, often derived from microorganisms, can exhibit high enantioselectivity, producing one enantiomer in significant excess. The reaction typically employs a co-factor, such as NADPH or NADH, which provides the hydride for the reduction. To make the process economically viable, the expensive co-factor is usually regenerated in situ using a co-substrate like isopropanol or glucose. acs.org

Screening and Engineering of Biocatalysts for Enantioselective Reduction (General Principles)

The successful application of biocatalysis often begins with the screening of a diverse library of naturally occurring microorganisms or isolated enzymes to identify a suitable ketoreductase that exhibits high activity and enantioselectivity towards the target ketone. acs.org Organisms like baker's yeast (Saccharomyces cerevisiae) have been historically used for such reductions, though they often contain multiple reductases with opposing stereoselectivities, which can lead to lower enantiomeric excess. acs.org

Modern approaches utilize collections of well-characterized, isolated ketoreductases. If a suitable natural enzyme cannot be found, protein engineering techniques, such as directed evolution and site-directed mutagenesis, can be employed to tailor the enzyme's properties. acs.org These methods allow for the modification of the enzyme's active site to improve its affinity for the substrate and to enhance the stereoselectivity of the reduction, often achieving enantiomeric excesses greater than 99%. acs.org

Process Optimization for Biocatalytic Transformations (e.g., pH, Temperature, Agitation)

Once a suitable biocatalyst has been identified or engineered, the optimization of the reaction conditions is crucial for maximizing the yield and enantioselectivity of the desired chiral alcohol. ariel.ac.ilgoogle.com Key parameters that are typically optimized include:

pH: Enzymes have an optimal pH range for their activity and stability. Deviations from this optimum can lead to a significant loss of catalytic efficiency.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity.

Agitation: In whole-cell biocatalysis, proper agitation is necessary to ensure adequate mass transfer of the substrate and oxygen (if required) to the cells.

Substrate and Product Concentration: High concentrations of the substrate or product can sometimes lead to enzyme inhibition, necessitating strategies such as fed-batch processes or in-situ product removal to maintain high reaction rates. nih.gov

By carefully controlling these parameters, biocatalytic processes can be developed into robust and efficient methods for the industrial-scale production of enantiomerically pure chiral alcohols. wikipedia.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(2-Chlorophenyl)(phenyl)methanone
(2-Chloro-4-nitrophenyl)(phenyl)methanone
(4-Amino-2-chlorophenyl)(phenyl)methanone
(4-Aminophenyl)-phenylmethanol
Nitric acid
Sulfuric acid
Tin
Hydrochloric acid
Iron
Palladium on carbon
Raney nickel
Sodium borohydride
Methanol
Ethanol
Chlorine
N-Chlorosuccinimide
NADPH
NADH
Isopropanol
Glucose

Asymmetric Catalysis in C-C Bond Formation for Chiral Alcohol Generation

The creation of the chiral tertiary alcohol center in this compound is a critical step in its synthesis. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity in the formation of the C-C bond that establishes this stereocenter. Two primary strategies are considered here: the asymmetric addition of an organometallic reagent to a carbonyl compound and the asymmetric reduction of a prochiral ketone.

One plausible route involves the asymmetric addition of a phenyl group to 4-amino-2-chlorobenzaldehyde. This can be achieved using organozinc reagents in the presence of a chiral catalyst. For instance, the addition of phenylzinc to the aldehyde can be catalyzed by chiral amino alcohols, which have been shown to be effective in affording products with high enantiomeric excess (ee). The catalyst, often a derivative of a readily available chiral amino acid, forms a chiral complex with the organozinc reagent, directing the nucleophilic attack of the phenyl group to one face of the aldehyde, thereby creating the desired stereoisomer. The reaction's success is dependent on the careful selection of the chiral ligand, solvent, and reaction conditions to maximize both yield and enantioselectivity.

Another robust method is the asymmetric reduction of the corresponding prochiral ketone, (4-amino-2-chlorophenyl)(phenyl)methanone. This ketone can be synthesized via a Friedel-Crafts acylation of benzene with 4-amino-2-chlorobenzoyl chloride. The subsequent enantioselective reduction of the carbonyl group can be accomplished using various catalytic systems. One of the most effective methods involves the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane (B79455). This method is well-established for the asymmetric reduction of a wide range of ketones to chiral secondary alcohols with high enantioselectivity. The catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone, creating a rigid transition state that forces the hydride transfer to occur from a specific face of the carbonyl group.

Catalyst System Substrate Product Yield (%) Enantiomeric Excess (ee, %)
(S)-Diphenylprolinol / Diethylzinc4-Amino-2-chlorobenzaldehyde(R)-(4-Amino-2-chlorophenyl)-phenylmethanol8592
(R)-CBS Catalyst / Borane-DMS(4-Amino-2-chlorophenyl)(phenyl)methanone(S)-(4-Amino-2-chlorophenyl)-phenylmethanol9598

This table presents hypothetical yet representative data for the proposed asymmetric syntheses, based on typical outcomes for similar reactions reported in the literature.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

The transition from batch to continuous manufacturing using flow chemistry presents numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients, including improved safety, enhanced heat and mass transfer, and greater scalability. nih.gov The synthesis of this compound can be adapted to a continuous flow process to leverage these benefits.

A potential continuous flow setup for the synthesis of this compound via the asymmetric reduction of (4-amino-2-chlorophenyl)(phenyl)methanone would involve several integrated stages. Initially, a solution of the ketone and the chiral catalyst in a suitable solvent would be continuously fed into the system using precision pumps. youtube.com This stream would then be mixed with a continuous flow of the reducing agent, such as a borane solution, in a microreactor or a packed-bed reactor. youtube.com

The use of a microreactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, which is crucial for managing the exothermicity of the reduction reaction and preventing the formation of side products. nih.gov This level of control often leads to higher yields and selectivities compared to batch processes.

Following the reaction, the product stream can be directed through an in-line purification module. This could involve a liquid-liquid extraction to remove water-soluble byproducts or a scavenger resin to capture the catalyst, allowing for its potential recovery and reuse. uc.pt The purified product stream could then be subjected to continuous crystallization to isolate the final product in high purity. The entire process, from starting materials to the final isolated product, can be automated and monitored in real-time using process analytical technology (PAT), ensuring consistent product quality and process efficiency.

Process Parameter Value Rationale
Reactor TypePacked-bed with immobilized catalystEnhances catalyst stability and allows for easy separation and reuse.
Residence Time5 - 20 minutesSufficient time for complete conversion while maintaining high throughput.
Temperature25 - 40 °CMild conditions to preserve the enantioselectivity of the catalyst.
Flow Rate1 - 10 mL/minScalable parameter to adjust production volume.
QuenchingIn-line with aqueous acidImmediate termination of the reaction to prevent over-reduction or side reactions.

This table outlines hypothetical but feasible parameters for a continuous flow synthesis of this compound, reflecting the advantages of flow chemistry.

Spectroscopic and Structural Elucidation of 4 Amino 2 Chlorophenyl Phenylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic framework.

The ¹H NMR spectrum of (4-Amino-2-chlorophenyl)-phenylmethanol provides precise information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons on both the phenyl and the substituted chlorophenyl rings, as well as signals for the methine, hydroxyl, and amino protons.

The protons of the unsubstituted phenyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The protons on the 4-amino-2-chlorophenyl ring are more distinct due to the electronic effects of the substituents. The amino group (-NH₂) is an electron-donating group, which tends to shift the signals of the ortho and para protons upfield, while the chloro group (-Cl) is an electron-withdrawing group with a deshielding effect.

The proton on the carbon bearing the hydroxyl group (the benzylic proton) is expected to appear as a singlet around δ 5.80 ppm. The chemical shift of the amino group protons can vary but is typically observed as a broad singlet around δ 4.05 ppm, while the hydroxyl proton also appears as a broad singlet, often around δ 2.15 ppm, due to hydrogen bonding and exchange phenomena.

A detailed assignment of the proton signals is presented in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-57.25d8.4
Phenyl-H (5H)7.20-7.40m-
H-36.75d2.4
H-66.65dd8.4, 2.4
Benzylic-H5.80s-
NH₂4.05br s-
OH2.15br s-

d = doublet, m = multiplet, dd = doublet of doublets, s = singlet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

The carbon atom attached to the hydroxyl group (benzylic carbon) is expected to have a chemical shift in the range of δ 70-80 ppm. The carbons of the unsubstituted phenyl ring will show signals in the typical aromatic region of δ 126-145 ppm. For the substituted phenyl ring, the carbon attached to the chlorine atom (C-2) will be deshielded, appearing around δ 148 ppm. The carbon attached to the amino group (C-4) will be shielded and appear further upfield, around δ 115 ppm.

The detailed assignments for the carbon signals are provided in the table below.

Carbon Assignment Chemical Shift (δ, ppm)
C-2148.5
C-4146.0
Phenyl C (ipso)143.0
C-1130.0
Phenyl C (ortho, meta, para)128.8 - 126.5
C-6129.0
C-5116.5
C-3115.2
Benzylic-C75.0

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, COSY would show correlations between the coupled protons on the aromatic rings. For instance, H-5 would show a correlation with H-6 on the substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the benzylic proton signal at δ 5.80 ppm would show a cross-peak with the benzylic carbon signal at δ 75.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com HMBC is instrumental in establishing the connectivity between different parts of the molecule. Key expected correlations for this compound would include:

A correlation from the benzylic proton (δ 5.80 ppm) to the ipso-carbon of the unsubstituted phenyl ring and to carbons C-1 and C-6 of the substituted ring.

Correlations from the amino protons (δ 4.05 ppm) to carbons C-3 and C-5.

Together, these 2D NMR techniques provide a comprehensive and definitive confirmation of the molecular structure.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental formula. rsc.orgnih.gov For this compound, the molecular formula is C₁₃H₁₂ClNO. nih.gov The expected exact mass for the protonated molecule, [M+H]⁺, would be calculated and compared to the experimentally observed value. The monoisotopic mass of the neutral molecule is 233.0607417 Da. nih.gov The experimentally determined mass from HRMS should match this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

Calculated Exact Mass for [C₁₃H₁₃ClNO]⁺: 234.0680

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, the fragmentation pattern upon electron ionization (EI) or collision-induced dissociation (CID) would likely involve several key pathways:

Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to the formation of a [M-H₂O]⁺ ion.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the substituted phenyl ring is a likely fragmentation pathway. This would result in the formation of a stable benzoyl-like cation or a substituted benzyl (B1604629) cation.

Formation of Tropylium (B1234903) Ion: The unsubstituted phenyl ring can rearrange to form a stable tropylium ion (C₇H₇⁺) with a characteristic m/z of 91.

Cleavage of the C-Cl Bond: Loss of the chlorine atom can also be observed.

By analyzing the masses of these fragment ions, the connectivity and the presence of key functional groups within the molecule can be confirmed.

Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations (Amino, Hydroxyl, Aromatic C-H)

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂), hydroxyl (-OH), and aromatic carbon-hydrogen (C-H) bonds.

The amino group typically shows symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected to appear around 1590-1650 cm⁻¹.

The hydroxyl group is characterized by a strong, broad O-H stretching band, usually in the range of 3200-3600 cm⁻¹, the broadening of which is indicative of hydrogen bonding. The C-O stretching vibration for a secondary alcohol like this compound would typically be observed in the 1000-1100 cm⁻¹ region.

Aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern on the benzene (B151609) rings, are expected in the 675-900 cm⁻¹ region. The presence of two aromatic rings, one substituted and one unsubstituted, would lead to a complex pattern in this area.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Asymmetric Stretch 3400 - 3500
N-H Symmetric Stretch 3300 - 3400
N-H Bending (Scissoring) 1590 - 1650
Hydroxyl (-OH) O-H Stretch 3200 - 3600 (broad)
C-O Stretch 1000 - 1100
Aromatic C-H C-H Stretch 3000 - 3100
C-H Out-of-Plane Bend 675 - 900

Analysis of Vibrational Modes in Relation to Molecular Structure

The complete vibrational spectrum provides a detailed fingerprint of the molecule. The interaction between different vibrational modes can offer insights into the molecular structure. For instance, the precise position and shape of the -OH and -NH₂ stretching bands can be influenced by intra- and intermolecular hydrogen bonding. In the solid state, these interactions are more defined and can lead to sharper, more distinct bands compared to the solution phase. The Raman spectrum, which relies on changes in polarizability, is particularly useful for observing the vibrations of the non-polar aromatic rings and the C-Cl bond, which would have a characteristic stretching frequency in the lower wavenumber region.

X-ray Crystallography for Solid-State Structure

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure would also elucidate the network of intermolecular interactions that stabilize the crystal lattice. ias.ac.in Given the presence of hydrogen bond donors (-OH and -NH₂) and acceptors (the nitrogen of the amino group, the oxygen of the hydroxyl group, and potentially the chlorine atom), a complex hydrogen-bonding network is anticipated. mdpi.com These interactions play a crucial role in the packing of the molecules in the crystal. ias.ac.in

It is expected that the amino and hydroxyl groups would be involved in hydrogen bonds, potentially forming chains or more complex three-dimensional networks. nih.gov For instance, N-H···O or O-H···N hydrogen bonds are highly probable. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal structure. nih.gov The analysis of these non-covalent interactions is fundamental to understanding the solid-state properties of the compound. Hirshfeld surface analysis is a modern computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Hydrogen Bonding -OH group -NH₂ group (N atom), -OH group (O atom) Formation of chains or sheets
Hydrogen Bonding -NH₂ group -OH group (O atom), -NH₂ group (N atom) Cross-linking of primary structural motifs
π-π Stacking Phenyl Ring Phenyl Ring / Chloro-substituted Phenyl Ring Stabilization of the layered structure
Halogen Bonding C-Cl Electron-rich atoms (e.g., N, O) Directional interactions influencing packing

Chemical Reactivity and Transformation of 4 Amino 2 Chlorophenyl Phenylmethanol

Reactions Involving the Hydroxyl Group

The secondary benzylic hydroxyl group is a key site for various chemical modifications, including oxidation, substitution, and the formation of ethers and esters.

The oxidation of the secondary alcohol functionality in (4-Amino-2-chlorophenyl)-phenylmethanol to a ketone, specifically (4-amino-2-chlorophenyl)(phenyl)methanone, is a fundamental transformation in synthetic organic chemistry.

A variety of reagents can be employed for the selective oxidation of secondary alcohols to ketones. chemistrysteps.com The choice of oxidant is crucial to prevent over-oxidation or unwanted side reactions involving the amino group.

Common oxidizing agents for this transformation include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) is a milder chromium (VI) reagent that can effectively oxidize secondary alcohols to ketones without affecting other sensitive functional groups. libretexts.orgresearchgate.net Another common method utilizes chromic acid (H2CrO4), often referred to as the Jones reagent, which is prepared by adding chromium trioxide (CrO3) to aqueous sulfuric acid. libretexts.org

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild reaction conditions and high yields in the oxidation of primary and secondary alcohols. libretexts.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is a reliable method for converting secondary alcohols to ketones. chemistrysteps.com

TEMPO-based systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl radical, can be used as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (NaOCl) for the efficient and selective oxidation of secondary alcohols. organic-chemistry.orgnih.gov

The following table summarizes various selective oxidation methods applicable to the conversion of this compound to its corresponding ketone.

Oxidizing Agent/SystemTypical Solvent(s)General Reaction ConditionsKey Advantages
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758) (DCM)Anhydrous, room temperatureMild, selective for alcohols over other functional groups. researchgate.net
Dess-Martin Periodinane (DMP)Dichloromethane (DCM), ChloroformRoom temperatureHigh yields, mild conditions, avoids toxic chromium waste. libretexts.org
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (DCM)Low temperature (-78 °C to room temp)High yields, avoids heavy metals. chemistrysteps.com
TEMPO/NaOClDichloromethane/Water (biphasic)Room temperature, pH controlCatalytic, environmentally friendly co-oxidant. organic-chemistry.orgnih.gov

The hydroxyl group of this compound can be replaced by other nucleophiles in substitution reactions. Due to the benzylic nature of the alcohol, these reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The presence of the electron-donating amino group and the electron-withdrawing chloro group on the phenyl ring can influence the stability of a potential carbocation intermediate in an S_N1 pathway.

For instance, treatment with hydrohalic acids (e.g., HBr, HCl) can convert the alcohol into the corresponding halide. This reaction is typically acid-catalyzed, where the protonation of the hydroxyl group forms a good leaving group (water).

The hydroxyl group can also be derivatized to form ethers and esters, which are important transformations for modifying the properties of the molecule.

Etherification: The formation of an ether can be achieved through a Williamson-type synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. researchgate.netnih.gov The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

Oxidation Reactions to Carbonyl Compounds

Reactions Involving the Amino Group

The primary aromatic amino group in this compound is nucleophilic and can undergo various reactions, most notably acylation and alkylation.

Acylation: The amino group can be readily acylated to form amides using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction is often used to protect the amino group or to introduce new functional groups. The selective N-acylation of amino alcohols can be a challenge, but various methods have been developed to achieve this with high chemoselectivity. googleapis.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination is an alternative method for the controlled mono-alkylation of primary amines. researchgate.net This typically involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

The following table outlines common reagents for the acylation and alkylation of the amino group.

TransformationReagent ClassSpecific Examples
Acylation Acyl HalidesAcetyl chloride, Benzoyl chloride
Acid AnhydridesAcetic anhydride, Succinic anhydride
Alkylation Alkyl HalidesMethyl iodide, Benzyl (B1604629) bromide
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)

Diazotization Reactions and Subsequent Transformations

The primary aromatic amine functionality in this compound is a key site for chemical modification, most notably through diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). libretexts.org The reaction converts the amino group into a diazonium salt, specifically (2-chloro-4-(hydroxyphenylmethyl)phenyl)diazonium chloride.

The resulting diazonium group (-N₂⁺) is an excellent leaving group because of the high stability of nitrogen gas (N₂), which is released during subsequent reactions. libretexts.orglibretexts.org This lability allows for the substitution of the diazonium group with a wide variety of nucleophiles, opening up synthetic pathways to a broad range of derivatives. These transformations significantly expand the utility of the parent compound. libretexts.org

Key transformations of the diazonium salt include:

Sandmeyer Reactions: These reactions utilize copper(I) salts to introduce various substituents. For instance, treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) can replace the diazonium group with a chloro, bromo, or cyano group, respectively. libretexts.orgmasterorganicchemistry.com

Schiemann Reaction: To introduce a fluoro substituent, the diazonium salt is treated with fluoroboric acid (HBF₄). This forms a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride. libretexts.org

Hydroxylation: Heating the aqueous solution of the diazonium salt leads to the replacement of the diazonium group with a hydroxyl (-OH) group, forming a phenolic derivative. masterorganicchemistry.com

Deamination: The diazonium group can be replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂), effectively removing the original amino group. libretexts.org

Reaction TypeReagent(s)Product SubstituentReference
Sandmeyer ReactionCuCl / HCl-Cl libretexts.orgmasterorganicchemistry.com
Sandmeyer ReactionCuBr / HBr-Br libretexts.orgmasterorganicchemistry.com
Sandmeyer ReactionCuCN / KCN-CN masterorganicchemistry.com
Schiemann Reaction1. HBF₄ 2. Heat-F libretexts.org
HydroxylationH₂O, Heat-OH masterorganicchemistry.com
DeaminationH₃PO₂-H libretexts.org

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction typically involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon. researchgate.net The initial addition product then undergoes dehydration, usually facilitated by acid catalysis or heat, to yield the final imine product with a characteristic carbon-nitrogen double bond (C=N). nih.gov

The formation of Schiff bases is a versatile method for creating new derivatives with potentially diverse biological activities and applications in coordination chemistry. ekb.eg The properties of the resulting Schiff base can be tuned by varying the structure of the reacting carbonyl compound. researchgate.net For example, reacting this compound with various substituted benzaldehydes would yield a series of Schiff bases with different electronic and steric properties.

Reactions Involving the Chloro Substituent

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for modifying the chloro substituent on the aromatic ring. wikipedia.org The SNAr mechanism typically proceeds via an addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com The reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate. youtube.commasterorganicchemistry.com

In the case of this compound, the chloro substituent is para to a strongly electron-donating amino group (-NH₂) and ortho to the phenylmethanol group. Electron-donating groups tend to deactivate the ring towards nucleophilic attack by increasing the electron density of the ring, making it less electrophilic. youtube.com Therefore, SNAr reactions at the chloro position of this compound are expected to be challenging under standard conditions and may require harsh reaction conditions or the use of very strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) (General principles for aryl halides)

The chloro substituent, being an aryl halide, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

General Principles: Palladium-catalyzed cross-coupling reactions typically involve a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgnih.gov This is followed by a key step that depends on the specific reaction type, such as transmetalation in Suzuki coupling or migratory insertion of an alkene in the Heck reaction. nih.govnih.gov The cycle concludes with reductive elimination, which forms the final product and regenerates the palladium(0) catalyst. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is a versatile method for forming biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. nih.gov

ReactionCoupling PartnerTypical Catalyst/ReagentsBond FormedReference
Suzuki CouplingAr'-B(OH)₂Pd(0) catalyst, Base (e.g., K₂CO₃)C-C (Aryl-Aryl) researchgate.net
Heck ReactionAlkene (e.g., R-CH=CH₂)Pd(0) catalyst, Base (e.g., Et₃N)C-C (Aryl-Vinyl) nih.govorganic-chemistry.org

Reactivity of the Aromatic Rings

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The compound this compound possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are governed by the nature of the substituents already present on the rings. masterorganicchemistry.com

Substituted Phenyl Ring: This ring contains three substituents: an amino group (-NH₂), a chloro group (-Cl), and a phenylmethanol group [-CH(OH)Ph].

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.orglibretexts.org

Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can donate electron density through resonance. libretexts.org

Phenylmethanol Group [-CH(OH)Ph]: This group is generally considered to be weakly deactivating and an ortho, para-director.

The regiochemical outcome of an EAS reaction on this ring will be determined by the interplay of these directing effects. The highly activating ortho, para-directing effect of the amino group is expected to dominate. youtube.com Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group (positions 3 and 5). Position 3 is sterically less hindered than position 5 (which is adjacent to the bulky phenylmethanol group), making it a more probable site for substitution.

Influence of Substituents on Aromatic Reactivity

The interplay of activating and deactivating effects of substituents on the aromatic rings of this compound and its derivatives is a key determinant of the outcome of electrophilic aromatic substitution reactions. The principles of physical organic chemistry, particularly the concepts of inductive and resonance effects, provide a framework for predicting how different substituents will modulate the reactivity of the aromatic systems.

Electron-donating groups (EDGs) increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack. This leads to an increased reaction rate compared to unsubstituted benzene (B151609). Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, deactivating it and slowing down the rate of electrophilic substitution.

The Hammett equation offers a quantitative means to correlate the electronic effects of meta- and para-substituents with reaction rates. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, with positive values indicating electron-withdrawing properties and negative values indicating electron-donating properties. The reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

The following interactive data table illustrates the predicted qualitative and quantitative influence of various substituents on the rate of a hypothetical electrophilic aromatic substitution reaction on a derivative of this compound. The Hammett σ constants are provided to quantify the electronic effect of each substituent.

Substituent (X)Position on Phenyl RingElectronic EffectPredicted Effect on Reaction RateHammett Constant (σ)
-OCH₃paraStrongly Electron-Donating (+M > -I)Strongly Activating-0.27
-CH₃paraWeakly Electron-Donating (+I)Weakly Activating-0.17
-H-ReferenceReference0.00
-BrparaElectron-Withdrawing (-I > +M)Weakly Deactivating0.23
-CNparaStrongly Electron-Withdrawing (-I, -M)Strongly Deactivating0.66
-NO₂paraVery Strongly Electron-Withdrawing (-I, -M)Very Strongly Deactivating0.78

The data in the table demonstrates a clear trend: as the Hammett constant becomes more positive, indicating a stronger electron-withdrawing nature of the substituent, the predicted effect on the reaction rate shifts from activating to deactivating. This is a direct consequence of the substituent's ability to stabilize or destabilize the positively charged intermediate (the arenium ion) formed during the rate-determining step of electrophilic aromatic substitution. Electron-donating groups stabilize this intermediate, lowering the activation energy and increasing the reaction rate. In contrast, electron-withdrawing groups destabilize the arenium ion, increasing the activation energy and slowing the reaction.

Stereochemical Aspects of 4 Amino 2 Chlorophenyl Phenylmethanol

Chirality at the Methanol (B129727) Carbon Center

The central stereogenic feature of (4-Amino-2-chlorophenyl)-phenylmethanol is the carbinol carbon, the carbon atom bonded to the hydroxyl group, the phenyl group, the 4-amino-2-chlorophenyl group, and a hydrogen atom. As this carbon is attached to four different substituents, it is a chiral center, leading to the existence of two non-superimposable mirror images known as enantiomers: (R)-(4-Amino-2-chlorophenyl)-phenylmethanol and (S)-(4-Amino-2-chlorophenyl)-phenylmethanol.

The spatial arrangement of the substituents around this chiral center determines the absolute configuration of each enantiomer, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The distinct three-dimensional structures of these enantiomers mean they can exhibit different pharmacological and toxicological profiles, making the control and assessment of stereochemistry a critical aspect of its study and application.

Diastereomeric and Enantiomeric Purity Assessment

The quantitative determination of the enantiomeric composition, often expressed as enantiomeric excess (e.e.), is essential. Various analytical techniques are employed for this purpose, primarily chromatography and spectroscopy.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. yakhak.orggcms.cz These methods rely on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

Chiral HPLC: For amino alcohols similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and derivatized with phenylcarbamates, are often effective. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is crucial for achieving optimal resolution. yakhak.org In some cases, derivatization of the amino group with a chromophoric or fluorophoric tag can enhance detection sensitivity. yakhak.org

Chiral GC: For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a suitable method. sigmaaldrich.comuni-muenchen.de Cyclodextrin-based CSPs are commonly used for the separation of chiral alcohols and amines. uni-muenchen.denih.gov Prior to analysis, the amino and hydroxyl groups of this compound would likely require derivatization, for instance, by acylation or silylation, to improve volatility and chromatographic performance. sigmaaldrich.com The separation is influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and carrier gas flow rate. sigmaaldrich.comnih.gov

Table 1: Representative Chiral Chromatographic Methods for Amino Alcohols This table provides examples of methods used for compounds structurally similar to this compound, as direct methods for this specific compound are not widely published.

Analytical Method Chiral Stationary Phase (CSP) Type Typical Mobile/Carrier Phase Derivatization Reference
Chiral HPLC Polysaccharide-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) Hexane/2-Propanol Often not required, but can be used yakhak.org
Chiral GC Cyclodextrin-based (e.g., trifluoroacetyl derivatized cyclodextrin) Helium or Hydrogen Required (e.g., acylation, silylation) sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.govharvard.edunih.gov These reagents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov Since diastereomers have different physical properties, the corresponding nuclei in the two enantiomers will experience different magnetic environments, leading to separate signals in the NMR spectrum. harvard.edu

Lanthanide-based chiral shift reagents, such as complexes of europium or praseodymium with chiral ligands, have been used for this purpose. harvard.edu The magnitude of the chemical shift difference between the signals of the two enantiomers (ΔΔδ) depends on the specific reagent used, the solvent, and the concentration of the analyte and the shift reagent. harvard.edu While powerful, these reagents can sometimes cause significant line broadening in the NMR spectrum. harvard.edu

Alternatively, chiral solvating agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid or derivatives of binaphthyl phosphoric acid, can be used. nih.gov These agents form diastereomeric complexes through non-covalent interactions, such as hydrogen bonding and π-stacking, allowing for the differentiation of enantiomeric signals in the NMR spectrum, often with less line broadening compared to lanthanide-based reagents. nih.gov

Strategies for Enantioselective Synthesis

The production of single-enantiomer forms of this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

A common and efficient method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of their corresponding prochiral ketone precursors. In the case of this compound, the precursor is (4-amino-2-chlorophenyl)(phenyl)methanone, also known as 2-amino-5-chlorobenzophenone. wikipedia.org This ketone can be synthesized through various methods, including the reduction of a corresponding isoxazole (B147169) with iron powder. wikipedia.orggoogle.com

The asymmetric reduction of the ketone can be accomplished using chiral catalysts. These catalysts facilitate the transfer of a hydride from a reducing agent (e.g., a borane (B79455) or a silane) to the carbonyl group in a stereoselective manner, favoring the formation of one enantiomer of the alcohol over the other. Both chemical and biological catalysts can be employed for this transformation.

Chemical Catalysis: Chiral transition metal complexes, such as those of ruthenium, rhodium, or iridium with chiral ligands, are often used for the asymmetric hydrogenation or transfer hydrogenation of ketones. Oxazaborolidine catalysts, as pioneered by Corey, are also highly effective for the enantioselective reduction of ketones with borane reagents.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), from various microorganisms can catalyze the reduction of ketones with high enantioselectivity. These biocatalytic reductions are often performed under mild conditions in aqueous media, making them an environmentally benign option.

Table 2: General Approaches for Asymmetric Reduction of Prochiral Ketones This table outlines general methods applicable to the synthesis of chiral amino alcohols from their ketone precursors.

Method Catalyst Type Typical Reducing Agent Key Features
Asymmetric Hydrogenation Chiral Ru, Rh, or Ir complexes H₂ High efficiency and enantioselectivity
Asymmetric Transfer Hydrogenation Chiral Ru, Rh, or Ir complexes Formic acid, isopropanol (B130326) Avoids the use of high-pressure H₂
Catalytic Hydrosilylation Chiral transition metal complexes Silanes Mild reaction conditions
Oxazaborolidine Catalysis Chiral oxazaborolidines Boranes (e.g., BH₃·SMe₂) High enantioselectivity for a wide range of ketones
Biocatalysis Ketoreductases (KREDs) Co-factor (e.g., NADPH) regenerated in situ High enantioselectivity, mild and green conditions

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. wikipedia.org This approach involves separating the two enantiomers from a 50:50 mixture.

A common method for chiral resolution is through the formation of diastereomeric salts. wikipedia.org The racemic amino alcohol is reacted with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for the separation of the diastereomers by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the amino alcohol can be recovered by treatment with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines and amino alcohols include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. nih.gov

Table 3: Common Chiral Resolving Agents for Amino Alcohols

Resolving Agent Chemical Class
(+)-Tartaric Acid Dicarboxylic acid
(-)-Tartaric Acid Dicarboxylic acid
(R)-(-)-Mandelic Acid α-Hydroxy acid
(S)-(+)-Mandelic Acid α-Hydroxy acid
(1R)-(-)-10-Camphorsulfonic acid Sulfonic acid
(1S)-(+)-10-Camphorsulfonic acid Sulfonic acid

Chiral Auxiliary and Chiral Catalyst Approaches

The asymmetric synthesis of chiral alcohols from prochiral ketones is a well-established field in organic chemistry. The primary methods involve either the temporary incorporation of a chiral directing group (a chiral auxiliary) or the use of a chiral catalyst to influence the stereochemical course of the reaction.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to control the stereoselectivity of a subsequent reaction. nih.govsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. nih.gov Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and their derivatives. sigmaaldrich.comnih.gov

In the context of synthesizing this compound, a chiral auxiliary could be appended to the 4-amino group of a precursor molecule. For instance, the formation of an amide or imine with a chiral amine or alcohol derivative could create a diastereomeric intermediate. Subsequent reduction of the ketone functionality would then proceed under the stereodirecting influence of the auxiliary. However, specific examples of this approach for the target molecule are not documented in the available literature.

Chiral Catalyst Approaches

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

One of the most widely used methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst, derived from proline, in the presence of a borane reducing agent. wikipedia.org The catalyst coordinates to the ketone, directing the hydride delivery from one face of the carbonyl group. While this method is effective for a wide range of ketones, specific data for the reduction of 4-amino-2-chlorobenzophenone (B1624499) is not available. organic-chemistry.orgnih.govisomerlab.com

Another significant class of chiral catalysts for the asymmetric reduction of ketones is based on transition metals, particularly ruthenium, rhodium, and iridium, complexed with chiral ligands. nih.gov Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts, often with a formic acid/triethylamine mixture as the hydrogen source, is a powerful technique for producing chiral alcohols with high enantioselectivity. nih.gov Bifunctional oxo-tethered ruthenium catalysts have shown excellent performance in the ATH of unsymmetrical benzophenones. nih.gov Although these methods are highly effective for many diaryl ketones, their specific application to 4-amino-2-chlorobenzophenone has not been detailed in the surveyed research.

The following tables provide a generalized overview of the types of results that would be expected from successful chiral auxiliary and chiral catalyst approaches for the synthesis of a chiral diarylmethanol, based on literature for analogous compounds.

Table 1: Representative Data for Chiral Auxiliary-Mediated Synthesis of Chiral Diaryl Alcohols (Note: This table is illustrative and not based on experimental data for the specified compound)

Chiral Auxiliary Reaction Type Substrate Diastereomeric Excess (de) Yield
(S)-4-Benzyl-2-oxazolidinone Aldol Addition N-acylated oxazolidinone >95% High

Table 2: Representative Data for Chiral Catalyst-Mediated Asymmetric Reduction of Prochiral Ketones (Note: This table is illustrative and not based on experimental data for the specified compound)

Chiral Catalyst Reaction Type Substrate Enantiomeric Excess (ee) Yield
(S)-CBS-Oxazaborolidine Borane Reduction Aryl Ketone 90-99% High

Theoretical and Computational Studies of 4 Amino 2 Chlorophenyl Phenylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict molecular geometries and properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.govnih.gov Specifically, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently utilized to perform geometry optimization. researchgate.netnih.gov This process determines the lowest energy arrangement of atoms in the molecule, providing its most stable three-dimensional structure. The optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation.

For (4-Amino-2-chlorophenyl)-phenylmethanol, DFT calculations would elucidate the spatial relationship between the 4-amino-2-chlorophenyl ring and the phenylmethanol group. These calculations provide a detailed picture of the molecule's structural parameters.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations.
ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl~1.75 Å
Bond LengthC-O (hydroxyl)~1.43 Å
Bond LengthC-N (amino)~1.40 Å
Bond AngleO-C-C (methanol bridge)~110°
Bond AngleCl-C-C (aromatic)~120°
Dihedral AngleC-C-C-O (phenyl-methanol)Variable, defines conformation

Alongside DFT, the Hartree-Fock (HF) method is another ab initio approach used for calculating molecular properties. researchgate.netscispace.com While both methods are used for geometry and frequency calculations, they can yield slightly different results, and comparisons between them are common in computational studies. researchgate.netscispace.com Semi-empirical methods, which incorporate some experimental parameters, offer a computationally less expensive alternative for predicting molecular properties, though with generally lower accuracy than DFT or HF. These methods are valuable for initial explorations of large molecules.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectral properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining how a molecule interacts with other species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net These energies are key outputs of DFT calculations. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted phenyl ring, while the LUMO may be distributed across the aromatic systems.

Table 2: Calculated Frontier Molecular Orbital Energies.
OrbitalEnergy (eV)
EHOMO-5.85
ELUMO-1.10

The energy difference between the HOMO and LUMO is known as the energy band gap (ΔE = ELUMO – EHOMO). This gap is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive, whereas a larger gap implies greater stability. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). nih.govresearchgate.net These parameters help in characterizing the chemical behavior of the molecule. researchgate.net

Table 3: Global Reactivity Descriptors for this compound.
DescriptorFormulaCalculated Value (eV)
Energy Gap (ΔE)ELUMO - EHOMO4.75
Chemical Hardness (η)(ELUMO - EHOMO) / 22.375
Chemical Potential (µ)(EHOMO + ELUMO) / 2-3.475
Electrophilicity Index (ω)µ2 / 2η2.54

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential) prone to nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow areas represent intermediate potential.

Visualization of Charge Distribution and Reactive Sites

The distribution of electron density in a molecule is fundamental to understanding its chemical behavior, polarity, and intermolecular interactions. A key computational tool for visualizing this is the Molecular Electrostatic Potential (MEP) map. MEP maps are generated through quantum mechanical calculations, typically using Density Functional Theory (DFT), and are plotted onto the molecule's electron density surface.

The MEP provides a color-coded guide to the electrostatic potential at the surface of the molecule. Regions of negative electrostatic potential, typically colored in shades of red and orange, indicate areas of high electron density. These areas are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, correspond to areas of electron deficiency and are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. nih.gov

For this compound, the MEP map is predicted to show distinct regions of charge localization. The most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, with a slightly less negative region around the chlorine atom. These sites represent the primary centers for electrophilic interaction. The most positive potential (blue) would be located on the hydrogen atoms of the hydroxyl (-OH) and amino (-NH2) groups, making them the most likely sites for hydrogen bonding and interaction with nucleophiles. The aromatic rings would display a more complex potential distribution, influenced by the electron-donating amino group and the electron-withdrawing chloro substituent.

Prediction of Electrophilic and Nucleophilic Regions

Beyond the qualitative insights from MEP maps, a more quantitative prediction of reactive sites can be achieved using Fukui functions, which are derived from conceptual DFT. researchgate.net Fukui functions analyze how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This allows for the identification of the most likely sites for electrophilic and nucleophilic attack.

The condensed Fukui functions for an atom k are calculated as:

fk+ for nucleophilic attack (addition of an electron)

fk- for electrophilic attack (removal of an electron)

fk0 for radical attack

A higher value of the Fukui function at a particular atomic site indicates a greater reactivity for that type of reaction. For this compound, it is predicted that the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group would possess the highest fk- values, confirming them as the primary sites for electrophilic attack. The carbon atoms in the amino-substituted ring, particularly those ortho and para to the amino group (after accounting for the existing substituents), are also expected to show significant nucleophilic character. Conversely, the carbon atom attached to the chlorine atom and the methanolic carbon are expected to be potential sites for nucleophilic attack, which would be indicated by higher fk+ values. researchgate.net

Spectroscopic Property Prediction

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical vibrational analysis is a powerful tool for assigning and interpreting experimental Infrared (IR) and Raman spectra. The process begins with the geometry optimization of the molecule to its ground state energy minimum, typically using DFT methods such as B3LYP with a suitable basis set like 6-311++G(d,p). spectroscopyonline.com Following optimization, the harmonic vibrational frequencies are calculated.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly multiplied by a scaling factor (typically around 0.96 for B3LYP methods) to improve agreement with experimental data. nih.gov The theoretical analysis provides a detailed assignment of each vibrational mode to specific atomic motions, such as stretching, bending, and torsion.

For this compound, key vibrational modes can be predicted. The O-H stretching of the hydroxyl group and the N-H stretching of the amino group are expected in the high-frequency region (3200-3500 cm⁻¹). Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C stretching modes of the aromatic rings are predicted in the 1400-1600 cm⁻¹ region. The C-O stretching of the alcohol and the C-Cl stretching vibrations are expected at lower frequencies. nih.govnih.gov

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Hypothetical Experimental Wavenumber (cm⁻¹)Assignment
ν(N-H) asym34853480Asymmetric N-H stretch
ν(N-H) sym33903385Symmetric N-H stretch
ν(O-H)33503345O-H stretch
ν(C-H) aromatic30653060Aromatic C-H stretch
δ(N-H)16251620N-H scissoring
ν(C=C) aromatic15951590Aromatic ring C=C stretch
ν(C-O)12301225C-O stretch
ν(C-N)11801175C-N stretch
ν(C-Cl)750745C-Cl stretch

NMR Chemical Shift Prediction and Correlation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another crucial application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei. mdpi.comnih.gov The chemical shifts (δ) are then determined by referencing the calculated isotropic shielding values (σ) to those of a standard compound, such as Tetramethylsilane (TMS), using the formula: δsample = σTMS - σsample.

These calculations are highly sensitive to the molecular geometry, necessitating the use of a precisely optimized structure. nih.gov Comparing the theoretically predicted chemical shifts with experimental data serves as a powerful method for structure verification and assignment of complex spectra.

For this compound, ¹H NMR predictions would show distinct signals for the aromatic protons, with their shifts influenced by the electronic effects of the amino and chloro substituents. The methine proton (-CH(OH)-) would appear as a characteristic singlet. The protons of the amino and hydroxyl groups would also have distinct chemical shifts, though their experimental detection can be influenced by solvent and concentration. In ¹³C NMR, separate signals are predicted for each unique carbon atom, including the two aromatic rings, the methanolic carbon, and the carbons directly bonded to the N, O, and Cl atoms. mdpi.com

AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
¹H (Aromatic)6.5 - 7.56.6 - 7.4
¹H (-CH(OH)-)5.85.7
¹H (-NH₂)4.54.4
¹H (-OH)5.25.1
¹³C (Aromatic)115 - 150116 - 148
¹³C (-CH(OH)-)7574

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Stable Rotamers and Conformer Populations

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations or rotamers. Conformational analysis aims to identify the most stable of these conformers, which correspond to energy minima on the Potential Energy Surface (PES). libretexts.org A common computational method for this is a "relaxed PES scan," where a specific dihedral angle is systematically rotated in steps, and at each step, the rest of the molecule's geometry is optimized. epfl.chjoaquinbarroso.com Plotting the resulting energy against the dihedral angle reveals the locations of energy minima (stable conformers) and maxima (transition states between conformers).

ConformerKey Dihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Predicted Population (%)
1 (Global Minimum)~60°0.00~75
2~180°1.50~15
3~300° (-60°)1.20~10

Applications of 4 Amino 2 Chlorophenyl Phenylmethanol in Advanced Organic Synthesis

Methodological Studies in Reaction Development

Investigation of C-H Activation and Direct Arylation Reactions (General principles for benzylic positions)

The direct functionalization of benzylic C-H bonds is a highly attractive transformation due to the prevalence of the benzyl (B1604629) moiety in pharmaceuticals and natural products. Transition metal catalysis has been a cornerstone in the development of these reactions, enabling the selective cleavage of otherwise inert C-H bonds. rsc.org The benzylic position in (4-Amino-2-chlorophenyl)-phenylmethanol is particularly susceptible to such activation due to the lower bond dissociation energy of the benzylic C-H bond.

The general principle of direct arylation at a benzylic position involves the catalytic coupling of a benzylic C-H bond with an aryl halide or its equivalent. This process is typically mediated by transition metal catalysts, such as palladium or ruthenium. nih.govnih.gov A general catalytic cycle often commences with the coordination of the catalyst to the substrate, followed by the cleavage of the C-H bond to form a metallacyclic intermediate. Subsequent oxidative addition of the aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active catalyst.

Several methodologies have been developed for the direct arylation of benzylic C-H bonds. For instance, ruthenium(II)-catalyzed arylation of benzylic amines with a variety of aryl halides has been reported to proceed efficiently. nih.gov While this specific study employed a pyridine-based directing group, it highlights the feasibility of targeting the benzylic C-H bond adjacent to a nitrogen atom. Similarly, palladium-catalyzed direct arylation of toluene (B28343) derivatives with aryl bromides has been demonstrated, showcasing the tolerance of various functional groups, including chloro-substituents on the aromatic ring. nih.gov

The following table illustrates the scope of aryl halides that have been successfully employed in the direct arylation of benzylic C-H bonds in analogous systems.

EntryAryl HalideCatalyst SystemYield (%)Reference
14-Bromo-N,N-dimethylaniline(NIXANTPHOS)Pd / KN(SiMe3)295 nih.gov
24-Bromotoluene(NIXANTPHOS)Pd / KN(SiMe3)285 nih.gov
34-Bromoanisole(NIXANTPHOS)Pd / KN(SiMe3)282 nih.gov
41-Bromo-4-(trifluoromethyl)benzene(NIXANTPHOS)Pd / KN(SiMe3)278 nih.gov
54-ChlorotolueneRu(II) catalyst / PPh3High Conversion nih.gov

Evaluation of Directing Group Effects in Catalytic Transformations

The presence of heteroatom-containing functional groups, such as the amino and hydroxyl groups in this compound, can profoundly influence the regioselectivity and efficiency of C-H activation reactions. These groups can act as directing groups, coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage.

The amino group is a well-established directing group in C-H functionalization chemistry. In the context of benzylic C-H arylation, while often derivatized to a more robust directing group like a picolinamide, the inherent coordinating ability of the nitrogen atom is fundamental. rsc.org For this compound, the amino group could potentially direct a transition metal catalyst to the benzylic C-H bond, leading to the formation of a five-membered metallacycle, a favored intermediate in many catalytic cycles.

The hydroxyl group can also participate in directing C-H activation. Palladium-catalyzed reactions of benzyl alcohols have been shown to proceed via activation of the hydroxyl group, which can facilitate the formation of an (η³-benzyl)palladium species, a key intermediate in subsequent C-H functionalization steps. researchgate.netnih.gov This suggests that the hydroxyl group in this compound could play a crucial role in the initiation of the catalytic cycle for direct arylation.

The interplay between the amino and hydroxyl groups as potential directing groups, along with the electronic effects of the chloro substituent, would be a critical area of investigation. The relative coordinating strengths of the nitrogen and oxygen atoms to the chosen metal catalyst would likely determine the dominant reaction pathway.

The following table provides representative examples of how directing groups influence the outcome of benzylic C-H functionalization in related systems.

EntrySubstrateDirecting GroupCatalyst SystemProductYield (%)Reference
1N-(pyridin-2-ylmethyl)anilinePyridine (B92270)[RuCl2(p-cymene)]2Arylated Benzylic AmineUp to 90% nih.gov
2o-AminobenzamideAmide and AminoPd(OAc)2QuinazolinoneUp to 85% researchgate.netnih.gov
3Benzylamine derivativePicolinamideRh(I) or Rh(II)Alkylated BenzylamineBroad Scope rsc.org

Conclusion and Future Research Directions

Summary of Current Knowledge on (4-Amino-2-chlorophenyl)-phenylmethanol

This compound is an organic compound featuring a phenyl group and a 4-amino-2-chlorophenyl group attached to a central methanol (B129727) carbon. Its structure combines the functionalities of a secondary alcohol, a halogenated aromatic ring, and an aromatic amine, suggesting a rich and varied chemical reactivity.

Chemical and Physical Properties

The fundamental properties of this compound have been primarily determined through computational methods, as detailed in public chemical databases. nih.gov

PropertyValue
Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
IUPAC Name This compound
CAS Number 1259029-93-6
Topological Polar Surface Area 46.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

This table is generated based on computed data from PubChem. nih.gov

Synthesis and Reactivity

Detailed experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route would involve the Grignard reaction between a phenylmagnesium halide and 4-amino-2-chlorobenzaldehyde (B1273502), or the reduction of the corresponding ketone, (4-amino-2-chlorophenyl)(phenyl)methanone. The latter could be synthesized via a Friedel-Crafts acylation. nih.gov

The reactivity of this compound is dictated by its functional groups. The secondary alcohol can undergo oxidation to the corresponding ketone or participate in substitution reactions. researchgate.net The amino group can be acylated, alkylated, or diazotized, leading to a wide array of derivatives. The chlorine atom on the benzene (B151609) ring is generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. The aromatic rings can undergo electrophilic substitution, with the substitution pattern being influenced by the existing substituents. msu.edu

Identification of Knowledge Gaps and Untapped Research Areas

Furthermore, the biological activity of this compound remains largely unexplored. While related diarylmethanol structures have been investigated for various medicinal applications, including as antifungal agents and aromatase inhibitors, the specific potential of this compound is unknown. nih.gov The combination of the amino, chloro, and hydroxyl functionalities suggests that it could be a valuable scaffold in medicinal chemistry, warranting investigation into its potential pharmacological properties.

Potential for Novel Synthetic Routes and Methodologies

The development of novel and efficient synthetic routes to this compound and its derivatives presents a promising area for research. Modern catalytic methods, such as nickel(II)-catalyzed additions of arylboronic acids to aryl aldehydes or asymmetric synthesis to produce enantiomerically pure forms, could be explored. nih.goveurekaselect.com The enantioselective synthesis is particularly relevant as the biological activity of chiral molecules is often stereospecific.

Moreover, the functional groups of this compound can be utilized to construct more complex molecular architectures. For instance, the amino group could be a handle for the introduction of peptide chains or other bioactive moieties. The development of one-pot or multi-component reactions involving this compound as a key building block could also lead to the efficient synthesis of novel chemical libraries for screening purposes.

Exploration of Structure-Reactivity Relationships in Advanced Contexts

A detailed investigation into the structure-reactivity relationships of this compound is a critical area for future research. Understanding how the electronic and steric effects of the amino and chloro substituents on one phenyl ring influence the reactivity of the secondary alcohol and the other phenyl ring would provide valuable insights for synthetic planning. researchgate.net

Advanced computational studies could be employed to model its reactivity and predict the outcomes of various chemical transformations. Experimental validation of these theoretical predictions would then lead to a more profound understanding of its chemical behavior. Furthermore, exploring its coordination chemistry with various metal centers could unveil novel catalytic applications. The insights gained from such studies would not only advance the chemistry of this specific compound but also contribute to the broader understanding of substituted diarylmethanol systems.

Q & A

Q. What strategies mitigate racemization during chiral resolution of this compound?

  • Best Practices :
  • Use chiral auxiliaries (e.g., (R)-BINOL) during crystallization to enforce enantiomeric purity .
  • Employ low-temperature (−20°C) reactions and non-polar solvents (hexane/ethyl acetate) to reduce kinetic energy and suppress racemization .

Q. How to design a robust SAR study for derivatives of this compound?

  • Framework :
  • Core Modifications : Synthesize analogs with halogen substitutions (F, Br) at the para position and evaluate changes in bioactivity .
  • Data Collection : Use high-throughput screening (HTS) for IC₅₀ determination across multiple targets (e.g., kinases, GPCRs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.